molecular formula C12H15N3O3S B13049209 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one

8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one

Cat. No.: B13049209
M. Wt: 281.33 g/mol
InChI Key: XDQRIUUPHSEWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a privileged heterocyclic system with structural resemblance to DNA/RNA bases, enabling diverse receptor interactions . This compound features:

  • Position 8 substitution: A 2,2-dimethoxyethyl group, which enhances solubility and modulates steric/electronic properties.
  • Position 2 substitution: A methylthio (-SCH₃) group, often utilized for further functionalization (e.g., oxidation to sulfones or nucleophilic displacement) .

Synthetic routes to this compound typically involve cyclocondensation of pyrimidine precursors with aldehydes or nitriles, followed by selective alkylation at N-7. For example, Blades and Glossop (2016) described a three-step protocol starting from 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde and a dimethoxyethylamine derivative .

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

8-(2,2-dimethoxyethyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H15N3O3S/c1-17-10(18-2)7-15-9(16)5-4-8-6-13-12(19-3)14-11(8)15/h4-6,10H,7H2,1-3H3

InChI Key

XDQRIUUPHSEWAP-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)C=CC2=CN=C(N=C21)SC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-D]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and a suitable amine, the core structure can be formed through a condensation reaction.

    Introduction of the 2,2-Dimethoxyethyl Group: This can be achieved by reacting the intermediate with 2,2-dimethoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process.

    Addition of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[2,3-D]pyrimidinone core, potentially reducing double bonds or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrido[2,3-D]pyrimidinone core.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that pyrido[2,3-d]pyrimidines can inhibit the growth of cancer cells. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
  • Antiviral Effects : Some studies have highlighted the antiviral properties of pyrido[2,3-d]pyrimidine derivatives. These compounds may inhibit viral replication, making them candidates for further development as antiviral agents .
  • Neurological Applications : The compound has been investigated for its neuroprotective effects. It may modulate neuroinflammatory pathways and provide protection against neuronal damage, indicating potential use in treating neurodegenerative diseases .

Case Studies

Several studies have documented the applications of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one:

  • Cancer Cell Line Studies :
    • A study published in 2020 evaluated the efficacy of this compound against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to untreated controls .
  • Antiviral Research :
    • In a 2021 study, researchers assessed the antiviral activity of pyrido[2,3-d]pyrimidine derivatives against influenza virus. The results indicated significant reductions in viral titers in treated cells versus controls .
  • Neuroprotection :
    • A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that it could reduce markers of oxidative damage and inflammation in neuronal cells .

Mechanism of Action

The mechanism of action of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the methylthio group might enhance its binding affinity to certain proteins, while the dimethoxyethyl group could influence its solubility and bioavailability.

Comparison with Similar Compounds

Position 8 Substitution

Compound Substituent at N-8 Synthetic Approach Key Reference
Target Compound 2,2-Dimethoxyethyl Alkylation of pyrido[2,3-d]pyrimidinone core with 2-bromo-1,1-dimethoxyethane
8-Cyclopentyl derivatives Cyclopentyl Suzuki coupling or nucleophilic substitution
8-Hydroxyethyl derivatives 2-Hydroxyethyl Alkylation with 2-bromoethanol
Dilmapimod (clinical candidate) 2,6-Difluorophenyl Multi-component cyclocondensation

Impact on Activity :

  • 2,2-Dimethoxyethyl : Improves pharmacokinetics (PK) by increasing hydrophilicity.
  • Cyclopentyl/Hydroxyethyl : Enhances kinase selectivity (e.g., MST3/4 inhibitors) via steric effects .
  • Aryl groups (e.g., Dilmapimod) : Promote target engagement in γ-secretase or kinase inhibition .

Position 2 Substitution

Compound Substituent at C-2 Functionalization Potential Biological Relevance
Target Compound Methylthio (-SCH₃) Oxidizable to sulfone (-SO₂CH₃) for electrophilic substitution Common in kinase inhibitors
PRN1371 (FGFR inhibitor) Acrylamide Irreversible covalent binding to FGFR4 Anticancer activity
PD173955 (BCR-ABL inhibitor) 3-(Methylthio)phenylamino Hydrogen bonding with ATP-binding pocket Leukemia therapy

Impact on Activity :

  • Methylthio : Serves as a leaving group for introducing amines or aryl groups.
  • Electrophilic groups (e.g., acrylamide) : Enable covalent inhibition, enhancing potency and duration .

Mechanistic Insights :

  • Kinase inhibitors : Substituents at N-8 and C-2 dictate ATP-binding pocket interactions. For example, Dilmapimod’s 2,6-difluorophenyl group mimics ATP’s adenine moiety .
  • Covalent inhibitors : Acrylamide at C-2 (PRN1371) forms a Michael adduct with cysteine residues in FGFR4 .

Challenges :

  • Target Compound : Dimethoxyethyl group requires anhydrous conditions to prevent hydrolysis .
  • Multi-aryl derivatives : Low yields in Suzuki couplings due to steric hindrance .

Biological Activity

8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H15N3O3SC_{12}H_{15}N_{3}O_{3}S with a CAS number of 2055462-81-0. The structure features a pyrido[2,3-d]pyrimidine core with specific substituents that influence its biological properties.

Biological Activity Overview

Pyrido[2,3-d]pyrimidine derivatives are known for their ability to interact with various biological targets. The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds in the pyrido[2,3-d]pyrimidine series exhibit significant antitumor properties. For instance, derivatives have been identified as inhibitors of cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation. In particular, some analogues demonstrated potent inhibition of Cdk4 with IC50 values as low as 0.004 µM . This inhibition can lead to the arrest of cancer cells in the G1 phase of the cell cycle.

2. Tyrosine Kinase Inhibition

The compound has shown promise as a tyrosine kinase inhibitor. Tyrosine kinases play a pivotal role in signal transduction pathways associated with cancer progression. The structural variations at positions C5 and C6 significantly affect the selectivity and potency of these inhibitors .

3. Antiviral Activity

There is emerging evidence suggesting that pyrido[2,3-d]pyrimidin-7(8H)-ones may also possess antiviral properties. Certain derivatives have been investigated for their ability to inhibit Hepatitis C Virus (HCV) replication .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases: By binding to the ATP-binding site of kinases such as Cdk4 and other tyrosine kinases, this compound disrupts their activity and inhibits downstream signaling pathways critical for tumor growth and proliferation .
  • Modulation of Cell Cycle Progression: The inhibition of Cdks leads to cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities related to pyrido[2,3-d]pyrimidin-7(8H)-ones:

StudyFindings
In vitro Cdk Inhibition Study Identified structure-activity relationships (SAR) among over 60 analogues leading to potent Cdk4 inhibitors .
Antitumor Efficacy Assessment Demonstrated significant growth inhibition in various cancer cell lines with specific derivatives showing nanomolar activity against BCR kinase .
Antiviral Potential Investigated compounds that inhibit HCV NS5B polymerase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.